molecular formula C14H21NO2 B2677263 Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate CAS No. 2248364-64-7

Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate

Cat. No.: B2677263
CAS No.: 2248364-64-7
M. Wt: 235.327
InChI Key: GZDTVALUFIFZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-4-methylbenzoate typically involves the reaction of 3-(2-aminoethyl)-4-methylbenzoic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Alcohols

    Substitution: N-substituted derivatives

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethyl side chain can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-aminoethyl)-benzoate
  • Tert-butyl 3-(2-aminoethyl)-benzoate
  • Tert-butyl 3-(2-hydroxyethyl)-4-methylbenzoate

Uniqueness

Tert-butyl 3-(2-aminoethyl)-4-methylbenzoate is unique due to the presence of both an aminoethyl side chain and a methyl group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-5-6-12(9-11(10)7-8-15)13(16)17-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDTVALUFIFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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